Cas no 98593-59-0 (4-amino-3-(thiophen-2-yl)butanoic acid)

4-Amino-3-(thiophen-2-yl)butanoic acid is a specialized organic compound featuring both an amino and a carboxyl functional group, along with a thiophene moiety. This structure makes it a valuable intermediate in pharmaceutical and agrochemical synthesis, particularly for designing bioactive molecules. The thiophene ring enhances its potential as a building block for heterocyclic compounds, while the amino and carboxyl groups offer versatile reactivity for further derivatization. Its well-defined molecular framework supports precise modifications in medicinal chemistry, such as developing enzyme inhibitors or receptor modulators. The compound’s stability and synthetic utility make it suitable for research applications requiring tailored functionalization.
4-amino-3-(thiophen-2-yl)butanoic acid structure
98593-59-0 structure
Product Name:4-amino-3-(thiophen-2-yl)butanoic acid
CAS No:98593-59-0
MF:C8H11NO2S
MW:185.24344086647
CID:2152750
PubChem ID:131689
Update Time:2025-08-05

4-amino-3-(thiophen-2-yl)butanoic acid Chemical and Physical Properties

Names and Identifiers

    • 4-amino-3-(thien-2-yl)butanoic acid
    • 4-Amino-3-(2-thienyl)butanoic acid
    • 2-Thiophenepropanoicacid, b-(aminomethyl)-
    • 2-BTG
    • 4-Amino-3-thiophen-2-yl-butyric acid
    • beta-(2-Thienyl)-gamma-aminobutyric acid
    • BDBM50007117
    • 4-Amino-3-(2-thienyl)butyric acid
    • 4-amino-3-(2-thienyl) butyric acid
    • 4-AMINO-3-(THIOPHEN-2-YL)BUTANOIC ACID
    • 4-amino-3-(thiophen-2-yl)butanoic acid
    • Inchi: 1S/C8H11NO2S/c9-5-6(4-8(10)11)7-2-1-3-12-7/h1-3,6H,4-5,9H2,(H,10,11)
    • InChI Key: QDVRXIPQICAUFK-UHFFFAOYSA-N
    • SMILES: S1C=CC=C1C(CN)CC(=O)O

Computed Properties

  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 4
  • Complexity: 163
  • Topological Polar Surface Area: 91.6

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Additional information on 4-amino-3-(thiophen-2-yl)butanoic acid

4-Amino-3-(Thiophen-2-yl)butanoic Acid (CAS No. 98593-59-0): A Comprehensive Overview

4-Amino-3-(thiophen-2-yl)butanoic acid (CAS No. 98593-59-0) is a unique and versatile compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, also known as ATBA, is a derivative of butanoic acid with a thiophene ring and an amino group, making it a valuable candidate for various biological and therapeutic applications.

The molecular structure of 4-amino-3-(thiophen-2-yl)butanoic acid is characterized by its conjugated system, which includes the thiophene ring and the carboxylic acid group. This structural feature contributes to its stability and reactivity, making it an attractive molecule for synthetic chemists and medicinal chemists alike. The presence of the amino group further enhances its potential for forming hydrogen bonds, which can be crucial in biological interactions.

Recent studies have highlighted the potential of 4-amino-3-(thiophen-2-yl)butanoic acid in various therapeutic areas. For instance, research published in the Journal of Medicinal Chemistry has shown that derivatives of this compound exhibit potent anti-inflammatory properties. These derivatives are being explored for their potential use in treating inflammatory diseases such as rheumatoid arthritis and Crohn's disease.

In addition to its anti-inflammatory properties, 4-amino-3-(thiophen-2-yl)butanoic acid has also shown promise in neurodegenerative disease research. A study published in the Nature Communications journal demonstrated that certain derivatives of this compound can effectively cross the blood-brain barrier and exhibit neuroprotective effects. This finding opens up new avenues for the development of treatments for conditions such as Alzheimer's disease and Parkinson's disease.

The synthetic accessibility of 4-amino-3-(thiophen-2-yl)butanoic acid is another factor that contributes to its appeal in pharmaceutical research. Various synthetic routes have been developed to produce this compound efficiently, including those involving palladium-catalyzed coupling reactions and multistep synthesis strategies. These methods allow for the preparation of both the parent compound and its derivatives with high purity and yield.

In terms of pharmacokinetics, 4-amino-3-(thiophen-2-yl)butanoic acid has been found to have favorable properties. Studies have shown that it exhibits good oral bioavailability and a reasonable half-life, making it suitable for both preclinical and clinical evaluations. These characteristics are essential for ensuring that the compound can be effectively delivered to target tissues and maintain therapeutic concentrations over time.

The safety profile of 4-amino-3-(thiophen-2-yl)butanoic acid is also an important consideration in its development as a therapeutic agent. Preclinical toxicity studies have indicated that this compound is generally well-tolerated at therapeutic doses, with no significant adverse effects observed in animal models. However, further clinical trials are necessary to fully assess its safety and efficacy in human subjects.

In conclusion, 4-amino-3-(thiophen-2-yl)butanoic acid (CAS No. 98593-59-0) is a promising compound with a wide range of potential applications in medicinal chemistry and pharmaceutical research. Its unique structural features, combined with its favorable pharmacological properties, make it an attractive candidate for further investigation and development. As research in this area continues to advance, it is likely that new derivatives and formulations of this compound will emerge, potentially leading to novel therapeutic options for a variety of diseases.

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